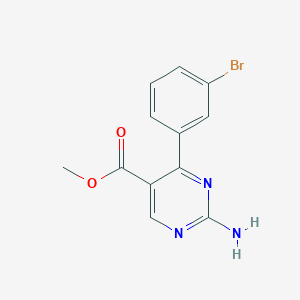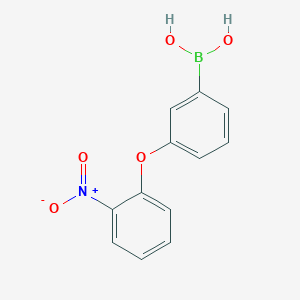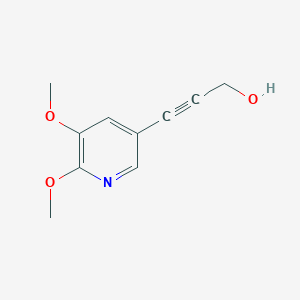
2-氨基-4-(3-溴苯基)嘧啶-5-甲酸甲酯
描述
“Methyl 2-amino-4-(3-bromophenyl)pyrimidine-5-carboxylate” is a chemical compound with the molecular formula C12H10BrN3O2 . It has a molecular weight of 308.1 .
Molecular Structure Analysis
The molecular structure of “Methyl 2-amino-4-(3-bromophenyl)pyrimidine-5-carboxylate” can be represented by the InChI code: 1S/C12H10BrN3O2/c1-18-11(17)9-6-15-12(14)16-10(9)7-3-2-4-8(13)5-7/h2-6H,1H3,(H2,14,15,16) .Physical And Chemical Properties Analysis
“Methyl 2-amino-4-(3-bromophenyl)pyrimidine-5-carboxylate” has a molecular weight of 308.13 .科学研究应用
嘧啶合成中的中间体
2-氨基-4-(3-溴苯基)嘧啶-5-甲酸甲酯已被确认为嘧啶化合物合成中的关键中间体,特别是 5-(4-溴苯基)-4,6-二氯嘧啶,在制药和化学工业中具有重要应用。该化合物通过多步法从市售的 2-(4-溴苯基)乙酸甲酯高效合成,突出了其在创建生物活性化合物中的重要性 (Hou et al., 2016).
抗菌和抗肿瘤应用
该化合物已参与吡啶并(2,3-d)嘧啶-甲酸酯衍生物的合成,在抗菌、抗真菌和抗肿瘤活性方面显示出有希望的结果。这与对嘧啶衍生物及其潜在药用应用的更广泛的科学兴趣一致 (Shanmugasundaram et al., 2011).
未来方向
The future directions for the study of “Methyl 2-amino-4-(3-bromophenyl)pyrimidine-5-carboxylate” and related compounds could involve further exploration of their neuroprotective and anti-inflammatory properties . This could potentially lead to the development of new therapeutic agents for neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
作用机制
Target of Action
Methyl 2-amino-4-(3-bromophenyl)pyrimidine-5-carboxylate is a pyrimidine derivative. Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity Similar compounds have shown promising neuroprotective and anti-inflammatory properties .
Mode of Action
It’s worth noting that similar triazole-pyrimidine hybrid compounds have shown significant anti-neuroinflammatory properties through inhibition of nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells .
Biochemical Pathways
Similar compounds have shown to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway . These pathways play a crucial role in the development and progression of various neurodegenerative diseases.
Result of Action
Similar compounds have exhibited promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .
生化分析
Biochemical Properties
Methyl 2-amino-4-(3-bromophenyl)pyrimidine-5-carboxylate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, such as kinases and phosphatases, which regulate phosphorylation and dephosphorylation processes. Additionally, Methyl 2-amino-4-(3-bromophenyl)pyrimidine-5-carboxylate can bind to specific proteins, influencing their conformation and activity. These interactions are crucial for understanding the compound’s role in cellular signaling and metabolic regulation .
Cellular Effects
Methyl 2-amino-4-(3-bromophenyl)pyrimidine-5-carboxylate has been observed to affect various types of cells and cellular processes. In neuronal cells, this compound exhibits neuroprotective and anti-inflammatory properties by inhibiting the production of nitric oxide and tumor necrosis factor-α in microglia cells . It also reduces the expression of endoplasmic reticulum chaperone BIP and apoptosis marker cleaved caspase-3, indicating its potential to protect against cellular stress and apoptosis . Furthermore, Methyl 2-amino-4-(3-bromophenyl)pyrimidine-5-carboxylate influences cell signaling pathways, gene expression, and cellular metabolism, making it a valuable tool for studying cellular functions and responses.
Molecular Mechanism
The molecular mechanism of Methyl 2-amino-4-(3-bromophenyl)pyrimidine-5-carboxylate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound has been shown to interact with active residues of proteins such as ATF4 and NF-kB, leading to the inhibition of endoplasmic reticulum stress and the NF-kB inflammatory pathway . These interactions result in the modulation of cellular responses to stress and inflammation, highlighting the compound’s potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 2-amino-4-(3-bromophenyl)pyrimidine-5-carboxylate have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has demonstrated stability under various conditions, allowing for extended studies on its biochemical and cellular effects . Long-term exposure to Methyl 2-amino-4-(3-bromophenyl)pyrimidine-5-carboxylate has shown sustained neuroprotective and anti-inflammatory effects, suggesting its potential for chronic treatment applications .
Dosage Effects in Animal Models
The effects of Methyl 2-amino-4-(3-bromophenyl)pyrimidine-5-carboxylate vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound exhibit beneficial effects, such as neuroprotection and anti-inflammation, without significant adverse effects . High doses may lead to toxic effects, including cellular stress and apoptosis, indicating the importance of dosage optimization for therapeutic applications .
Metabolic Pathways
Methyl 2-amino-4-(3-bromophenyl)pyrimidine-5-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interactions with kinases and phosphatases play a crucial role in modulating phosphorylation states and metabolic activities . These interactions are essential for understanding the compound’s impact on cellular metabolism and energy homeostasis.
Transport and Distribution
The transport and distribution of Methyl 2-amino-4-(3-bromophenyl)pyrimidine-5-carboxylate within cells and tissues involve specific transporters and binding proteins. The compound’s ability to bind to proteins and transporters influences its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is vital for optimizing the compound’s therapeutic potential and targeting specific tissues or cells.
Subcellular Localization
Methyl 2-amino-4-(3-bromophenyl)pyrimidine-5-carboxylate exhibits specific subcellular localization, which affects its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its interactions with biomolecules and its role in cellular processes, highlighting the importance of studying its subcellular distribution for therapeutic applications.
属性
IUPAC Name |
methyl 2-amino-4-(3-bromophenyl)pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN3O2/c1-18-11(17)9-6-15-12(14)16-10(9)7-3-2-4-8(13)5-7/h2-6H,1H3,(H2,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAXSHYMFYJLHSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(N=C1C2=CC(=CC=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20674888 | |
| Record name | Methyl 2-amino-4-(3-bromophenyl)pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1133115-93-1 | |
| Record name | Methyl 2-amino-4-(3-bromophenyl)pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 1-(4-methoxybenzyl)-2-oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-6-carboxylate](/img/structure/B1393374.png)




![N-(2-(Hydroxymethyl)furo[3,2-b]pyridin-7-yl)-pivalamide](/img/structure/B1393380.png)
![2-(Trimethylsilyl)furo[3,2-b]pyridin-6-ol](/img/structure/B1393381.png)






